(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
3-[[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-N-(4-methylphenyl)-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O5/c1-16-6-10-18(11-7-16)27-26(30)25-24(19-4-2-3-5-20(19)33-25)28-23(29)13-9-17-8-12-21-22(14-17)32-15-31-21/h2-14H,15H2,1H3,(H,27,30)(H,28,29)/b13-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCBOHNTYINXHAG-LCYFTJDESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C=CC4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)-N-(p-tolyl)benzofuran-2-carboxamide, a complex organic compound, has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological properties, including anti-cancer effects, neuroprotective capabilities, and implications in Alzheimer's disease.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes:
- A benzo[d][1,3]dioxole moiety.
- An acrylamido linkage.
- A benzofuran core.
Its molecular formula is , and it exhibits notable solubility in organic solvents, which facilitates its use in various biological assays.
1. Anti-Cancer Properties
Recent studies have demonstrated that derivatives of benzofuran compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, a related compound was shown to inhibit angiogenesis and P-glycoprotein efflux pump activity, which are critical mechanisms in cancer chemoresistance. This inhibition was linked to the modulation of vascular endothelial growth factor receptors (VEGFR1 and VEGFR2) .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF-7 (breast cancer) | 10 | VEGFR inhibition |
| Compound B | HeLa (cervical cancer) | 5 | P-glycoprotein inhibition |
2. Neuroprotective Effects
The compound has also been investigated for its neuroprotective properties against amyloid-beta (Aβ) toxicity, a hallmark of Alzheimer's disease. In vitro studies indicated that certain derivatives could significantly reduce Aβ42 aggregation, with maximum inhibition observed at concentrations around 25 µM. Electron microscopy confirmed the ability of these compounds to modulate fibrillogenesis effectively .
Key Findings:
- Compounds demonstrated up to 54% inhibition of Aβ aggregation.
- Significant neuroprotection was observed in mouse hippocampal neuronal HT22 cells against Aβ-induced cytotoxicity.
3. Mechanistic Insights
Molecular docking studies suggest that the orientation of the bicyclic aromatic rings in these compounds plays a crucial role in their biological activity. The structural configuration allows for optimal interactions with target proteins involved in aggregation processes and cancer pathways .
Case Study 1: Anti-Cancer Activity
In a controlled study involving various cancer cell lines:
- Objective: Evaluate the cytotoxic effects of the compound on breast and cervical cancer cells.
- Methodology: Cells were treated with varying concentrations of the compound for 48 hours, followed by MTT assays to assess viability.
- Results: Significant dose-dependent reductions in cell viability were observed, indicating potent anti-cancer activity.
Case Study 2: Neuroprotection Against Aβ Toxicity
In another study focused on neuroprotection:
- Objective: Determine the efficacy of the compound against Aβ-induced neuronal death.
- Methodology: HT22 cells were pre-treated with the compound prior to exposure to Aβ42.
- Results: The compound significantly reduced cell death compared to controls, suggesting its potential as a therapeutic agent for Alzheimer's disease.
Comparison with Similar Compounds
Key Observations :
- Stereochemistry : The Z-configuration in the target compound may influence binding modes compared to E-isomers like (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-hydroxyphenethyl)acrylamide, which exhibits anti-obesity activity via PPAR-γ suppression . Stereochemical effects on bioactivity warrant further study.
- Synthetic Efficiency : The target compound’s synthesis mirrors high-yield protocols (>95% purity) for acrylamides , whereas cyclopropane-containing analogs (e.g., compound 55) face lower yields (27%) due to synthetic complexity .
Critical Analysis :
- The E-isomer’s efficacy in obesity models highlights the importance of stereochemistry, as Z-isomers (like the target compound) may exhibit divergent binding or metabolic stability.
Spectroscopic and Analytical Comparisons
All compounds discussed utilize ¹H NMR, ¹³C NMR, and HRMS for structural validation . The benzo[d][1,3]dioxole moiety produces characteristic aromatic and methylenedioxy signals, while acrylamide configurations (E/Z) are distinguishable via coupling constants in NMR.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
